![molecular formula C18H30O2 B071964 5H-3,5a-Epoxynaphth[2,1-c]o CAS No. 1153-34-0](/img/structure/B71964.png)
5H-3,5a-Epoxynaphth[2,1-c]o
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
5H-3,5a-Epoxynaphth[2,1-c]o can be synthesized through various methods, often starting from natural plant products. One common synthetic route involves the oxidative degradation of labdanes such as sclareol . The process typically includes the following steps:
Oxidation: Sclareol is oxidized to form a vinyl ketone intermediate.
Epoxidation: The vinyl ketone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
Periodic Acid Treatment: The epoxide is then treated with periodic acid to yield ambracetal.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of ketoesters and other intermediates can also be employed to enhance yield and efficiency .
化学反应分析
5H-3,5a-Epoxynaphth[2,1-c]o undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in ambracetal.
Substitution: Substitution reactions can introduce new functional groups into the ambracetal molecule.
Common reagents used in these reactions include m-chloroperbenzoic acid for epoxidation and periodic acid for oxidative cleavage . Major products formed from these reactions include various epoxides and ketones, which can be further manipulated to produce desired derivatives .
科学研究应用
5H-3,5a-Epoxynaphth[2,1-c]o has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although its primary use remains in the fragrance industry.
Industry: Widely used in the production of perfumes and fragrances due to its strong scent and fixative properties
作用机制
The mechanism by which ambracetal exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind effectively to these receptors, producing a strong and pleasant fragrance . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its olfactive properties .
相似化合物的比较
5H-3,5a-Epoxynaphth[2,1-c]o is often compared with other similar compounds, such as:
Ambrafuran: Another synthetic substitute for ambergris, known for its pleasant odor and fixative properties.
Ambraoxide: A derivative of ambergris with similar olfactive properties.
Methylambraoxide: Another related compound used in the fragrance industry.
What sets ambracetal apart is its strong fragrance and the efficiency of its synthetic routes, making it a preferred choice in the fragrance industry .
属性
CAS 编号 |
1153-34-0 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
InChI 键 |
PHNCACYNYORRNS-YFUQURRKSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
手性 SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
规范 SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
同义词 |
5H-3,5a-Epoxynaphth[2,1-c]o |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


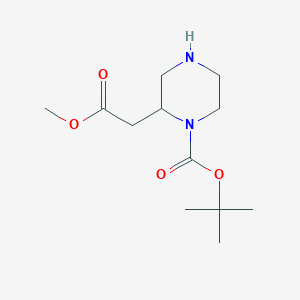
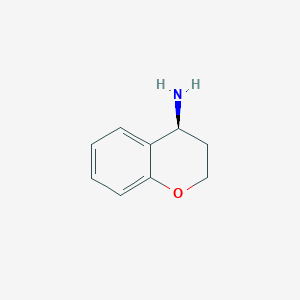
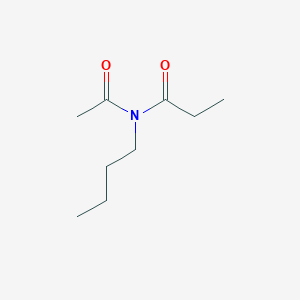
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)

![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
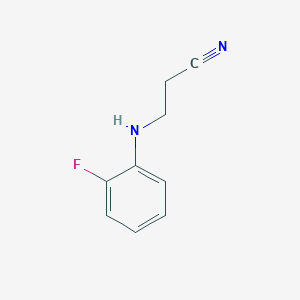
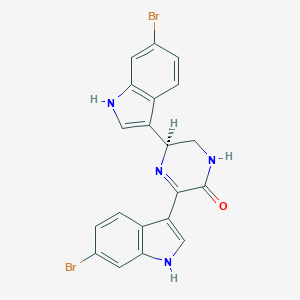
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
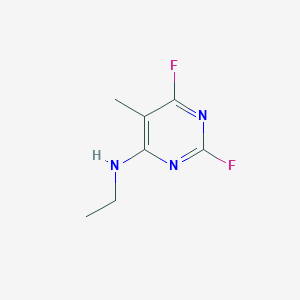
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
